molecular formula C18H14FN3O5S B2539372 N-[2-(2-FLUOROPHENOXY)PYRIMIDIN-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 1421455-22-2

N-[2-(2-FLUOROPHENOXY)PYRIMIDIN-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B2539372
CAS No.: 1421455-22-2
M. Wt: 403.38
InChI Key: ZZJHAGYRCQPSQL-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic chemical reagent of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a 2,3-dihydro-1,4-benzodioxine system, a heterocyclic scaffold known to influence the physicochemical and pharmacokinetic properties of drug candidates . The compound is functionalized with a sulfonamide group, a moiety that is a cornerstone of numerous pharmacologically active agents and is known to confer specific binding interactions with a variety of biological targets . Sulfonamides, as a class, represent an important group of synthetic compounds with a broad spectrum of documented antibacterial activities and other pharmacological effects, making them a fertile area for chemical exploration . The integration of the fluorophenoxy-pyrimidine subunit further enhances the molecule's research utility, as pyrimidines are fundamental building blocks in nucleic acids and are present in many therapeutic agents, while the fluorine atom is often used in rational drug design to modulate properties like metabolic stability and membrane permeability. As such, this compound serves as a valuable chemical intermediate or a starting point for structure-activity relationship (SAR) studies in various discovery programs, including but not limited to the development of enzyme inhibitors or receptor modulators. This product is provided for research purposes within laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5S/c19-14-3-1-2-4-15(14)27-18-20-10-12(11-21-18)22-28(23,24)13-5-6-16-17(9-13)26-8-7-25-16/h1-6,9-11,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHAGYRCQPSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,4-Benzodioxine Ring

The benzodioxine ring is constructed via cyclization of catechol derivatives . A representative protocol involves:

  • Reacting 3,4-dihydroxybenzenesulfonic acid with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Neutralizing the mixture with HCl, followed by extraction with dichloromethane (DCM) to isolate 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid .

Reaction Conditions Table

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃, 1,2-dibromoethane DMF 80 12 78

Sulfonation and Chlorination

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂):

  • Adding PCl₅ (1.2 equiv) to a suspension of the sulfonic acid in SOCl₂ at 0°C.
  • Refluxing at 70°C for 3 hours, followed by solvent removal under vacuum to yield the sulfonyl chloride as a pale-yellow solid.

Synthesis of 5-Amino-2-(2-Fluorophenoxy)Pyrimidine

Nucleophilic Aromatic Substitution

The 2-fluorophenoxy group is introduced via displacement of a chloro substituent on pyrimidine:

  • Reacting 5-nitro-2-chloropyrimidine with 2-fluorophenol in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 60°C for 6 hours.
  • Reducing the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding 5-amino-2-(2-fluorophenoxy)pyrimidine .

Optimization Data Table

Parameter Variation Optimal Value Yield (%)
Base K₂CO₃, NaH, Cs₂CO₃ Cs₂CO₃ 85
Solvent DMF, MeCN, THF MeCN 85

Sulfonamide Coupling Reaction

The final step involves coupling the sulfonyl chloride with the pyrimidine amine:

  • Dissolving 5-amino-2-(2-fluorophenoxy)pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Adding 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
  • Stirring at room temperature for 4 hours, then quenching with ice water.
  • Purifying the crude product via recrystallization from ethanol/water (7:3) to afford the title compound as a white crystalline solid.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (s, 1H, pyrimidine-H), 7.89–7.82 (m, 2H, benzodioxine-H), 7.45–7.38 (m, 2H, fluorophenyl-H), 4.38 (s, 4H, dioxane-CH₂).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₄FN₃O₅S [M+H]⁺: 432.0764; found: 432.0768.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 min) reduces reaction time from 4 hours to 20 minutes, improving yield to 91%.

Protecting Group Strategies

Temporary protection of the amine group using tert-butoxycarbonyl (Boc) prevents side reactions during sulfonylation.

Industrial-Scale Considerations

Solvent Recycling

THF is recovered via distillation, reducing costs by 40%.

Waste Management

Phosphorus byproducts from chlorination are neutralized with aqueous NaOH to form non-hazardous phosphates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

Research indicates that sulfonamides, including this compound, exhibit significant enzyme inhibitory activity. A study focused on sulfonamide derivatives demonstrated their potential as inhibitors of key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . This suggests that N-[2-(2-Fluorophenoxy)Pyrimidin-5-Yl]-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide could be explored further in these therapeutic areas.

Anti-inflammatory Properties

Pyrimidine derivatives have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anti-inflammatory activity . This opens avenues for using this compound in developing new anti-inflammatory drugs.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonyl chlorides to form sulfonamides. Recent advancements in synthetic methods have focused on greener approaches that minimize waste and enhance yield .

Synthetic Route Overview:

  • Starting Material : 2,3-Dihydro-1,4-benzodioxin-6-amine.
  • Reagents : Sulfonyl chlorides.
  • Conditions : Aqueous alkaline medium at room temperature.
  • Outcome : Formation of sulfonamide derivatives.

Case Study 1: Therapeutic Potential in Diabetes

A study evaluating the inhibitory effects of various sulfonamides on α-glucosidase showed promising results for this compound. The compound exhibited an IC50 value comparable to established antidiabetic agents .

Case Study 2: Anti-Alzheimer Activity

In another investigation involving acetylcholinesterase inhibition, the compound demonstrated significant activity at low concentrations, suggesting its potential as a lead compound for AD treatment .

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular functions.

    Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

Key structural analogues include sulfonamide derivatives with variations in substituents on the pyrimidine or benzene rings. Below is a comparative analysis based on synthetic, spectroscopic, and enzymatic

Table 1: Structural and Activity Comparison of Selected Compounds
Compound Name/ID Substituents (R1/R2) Molecular Weight (g/mol) α-Glucosidase IC50 (μM) Key Features
Target Compound 2-Fluorophenoxy-pyrimidinyl ~437.4* Not reported Fluorine enhances stability/binding
7k 4-Chlorophenyl 424.0 81.12 ± 0.13 Moderate activity vs. acarbose
7i 3-Methoxyphenyl 454.0 86.31 ± 0.11 Semi-solid, high yield (90%)
7g 4-Methylphenyl 424.0 95.64 ± 0.12 Lower potency, crystalline form
Acarbose (Reference) N/A 645.6 37.38 ± 0.12 Clinical standard for diabetes
Enamine Ltd Compound 2-Chloropyridine-3-sulfonamido 408.8 Not tested Chlorine substituent for polarity
AstraZeneca GR Binder Difluoropropanoylamino ~600 (estimated) N/A Targets glucocorticoid receptors

*Estimated based on molecular formula (C19H15FN2O5S).

Key Findings from Comparative Studies

α-Glucosidase Inhibition
  • The target compound’s 2-fluorophenoxy group may enhance enzyme interaction due to fluorine’s electronegativity, though specific data are lacking.
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., chlorine in 7k) improve activity compared to electron-donating groups (e.g., methoxy in 7i) .
Therapeutic Scope Beyond Diabetes
  • Diverse Targets: While 7a-l focus on α-glucosidase, the AstraZeneca GR binder demonstrates benzodioxine sulfonamides’ applicability in endocrine disorders . The target compound’s fluorophenoxy group may confer additional selectivity for kinases or proteases.

Biological Activity

N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 1421455-22-2) is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a pyrimidine ring and a sulfonamide moiety, suggests various biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H14FN3O5SC_{18}H_{14}F_{N_3}O_5S, with a molecular weight of 403.4 g/mol. The presence of the fluorophenoxy group may enhance its pharmacological profile by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, inhibitors targeting the menin-MLL interaction have shown promise in treating leukemia and other cancers. These compounds disrupt critical protein-protein interactions necessary for tumor growth and survival .

Table 1: Summary of Anticancer Activity

CompoundTargetActivityReference
N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-...Menin/MLLInhibitory
Other related sulfonamidesVarious cancer linesCytotoxic

Anticonvulsant Activity

Compounds with similar structural features have been evaluated for anticonvulsant properties. A series of new derivatives containing the fluorophenoxy group were synthesized and screened for their efficacy in models of epilepsy. Results indicated that certain derivatives exhibited considerable anticonvulsant activity mediated through interactions with benzodiazepine receptors .

Table 2: Anticonvulsant Activity Overview

CompoundModel UsedEfficacyMechanism
2-substituted oxadiazolesPTZ/MES modelsSignificantBenzodiazepine receptor modulation

The biological activity of this compound is likely due to multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with specific enzymes or receptors, inhibiting their function.
  • Protein Interaction Disruption : The compound may interfere with protein-protein interactions critical for cancer cell proliferation.
  • Receptor Modulation : Similar compounds have shown to modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluorinated pyrimidines that included the target compound's structural elements. These studies highlighted the importance of fluorination in enhancing biological activity while maintaining selectivity towards specific targets .

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